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Introduction

ONX-0914, also known as PR-957, is a potent and selective inhibitor of the
immunoproteasome, a key component of the ubiquitin-proteasome system predominantly
expressed in hematopoietic cells.[1][2][3] By specifically targeting the 35i (LMP7) and, to a
lesser extent, the B1i (LMP2) subunits of the immunoproteasome, ONX-0914 modulates
inflammatory responses, making it a valuable tool for in vivo research in autoimmune diseases,
cancer, and other inflammatory conditions.[1][2] This document provides a comprehensive
guide to the in vivo administration of ONX-0914 TFA, summarizing key experimental protocols,
dosage, and formulation data from various preclinical studies.

Mechanism of Action & Signaling Pathway

ONX-0914 selectively inhibits the chymotrypsin-like activity of the B5i (LMP7) subunit of the
immunoproteasome.[2][4] This inhibition disrupts the degradation of specific protein substrates,
which in turn interferes with several downstream signaling pathways crucial for immune cell
function. Key consequences of ONX-0914 activity include the reduced production of pro-
inflammatory cytokines such as IL-23, TNF-q, IL-6, IFN-y, and IL-2.[2][4] This ultimately leads
to a dampening of the inflammatory response, reduction of cellular infiltration, and decreased
autoantibody production in relevant disease models.[2]
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Caption: ONX-0914 inhibits the immunoproteasome, leading to reduced pro-inflammatory

cytokine production.

Quantitative Data Summary

The following tables summarize the dosages, formulations, and administration routes of ONX-

0914 used in various in vivo studies.

Table 1: ONX-0914 TFA In Vivo Dosage and Administration by Disease Model
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. . Route of
Disease Animal o
Dose Administrat  Frequency Reference
Model Model )
ion
Atheroscleros ) Intraperitonea 3 times
) LDLr-/- Mice 10 mg/kg ] [5]
is [ (i.p.) weekly
] ) Once daily for
Malaria BALB/c Mice 5-50 mg/kg Oral (p.o.)
4 days
Intraperitonea  Once daily for
20 mg/kg ] [1]
[ (i.p.) 4 days
Intravenous Once daily for
10 mg/kg ] [1]
(i.v.) 4 days
Duchenne Every other
) Subcutaneou
Muscular mdx Mice 10 mg/kg (s.c) day for 3 [6]
s (s.c.
Dystrophy doses
Acute 3 times
_ ) Intravenous
Lymphoblasti NSG Mice 15 mg/kg (iv) weekly for 4 [7]
V.
¢ Leukemia weeks
o IL-17A-GFP Subcutaneou ]
Psoriasis ) 10 mg/kg Daily [8]
Mice s (s.c.)
Multiple ] up to 15 Subcutaneou 2 times
NSG Mice 9]
Myeloma mg/kg s (s.c.) weekly
Rheumatoid
. Mouse 2,6,0r10 Intravenous »
Arthritis & ) Not specified [2]
Models mg/kg (i.v.)
Lupus
Diabetic
Cardiomyopa  Diabetic Mice  Not specified Not specified For 8 weeks [10]

thy

Table 2: Formulation and Vehicle Compositions for In Vivo Administration
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Vehicle

Composition

Route of
Administration

Notes

Reference

4% DMSO in PBS

Intraperitoneal (i.p.)

ONX-0914 is first
solubilized in DMSO
and then diluted in
warm PBS (37°C) to

prevent precipitation.

[5]

10% DMSO, 3%
ethanol, 7% Tween-
80, and 80% double-

distilled water

Oral (p.o.),
Intraperitoneal (i.p.),

Intravenous (i.v.)

Vehicle was vortexed

well before injection.

10% (w/v)
sulfobutylether-3-
cyclodextrin and 10

mM sodium citrate
(pH 6)

Subcutaneous (s.c.)

An aqueous solution.

[6]i8]

10 mM calcium citrate

(pH 6), with 10%
Captisol

Subcutaneous (s.c.)

[9]

10% DMSO, 10%
Tween-80, and 80%

double-distilled water

Intravenous (i.v.), Oral

(p.0.)

Used for
pharmacokinetic

studies.

[1]

Experimental Protocols
General Experimental Workflow

The following diagram illustrates a general workflow for an in vivo study involving ONX-0914
administration.
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Caption: A generalized workflow for in vivo studies with ONX-0914.
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Detailed Methodologies

1. Formulation of ONX-0914 in DMSO and PBS (for Intraperitoneal Injection)

o Objective: To prepare a solution of ONX-0914 for intraperitoneal administration in a mouse
model of atherosclerosis.[5]

o Materials:

o ONX-0914 TFA

o Dimethyl sulfoxide (DMSO)

o Phosphate-buffered saline (PBS)
e Procedure:

Solubilize ONX-0914 in DMSO to create a stock solution.

o

[¢]

Just prior to injection, dilute the ONX-0914/DMSO stock solution in pre-warmed PBS
(37°C) to the final desired concentration. The final concentration of DMSO should be low
(e.g., 4%) to minimize toxicity.[5]

o

The vehicle control should consist of the same final concentration of DMSO in PBS.[5]

[¢]

Administer the solution intraperitoneally at the calculated dose (e.g., 10 mg/kg).[5]
2. Formulation of ONX-0914 in a Cyclodextrin-Based Vehicle (for Subcutaneous Injection)

o Objective: To prepare an aqueous solution of ONX-0914 for subcutaneous administration in
mouse models of muscular dystrophy and psoriasis.[6][8]

e Materials:
o ONX-0914 TFA
o Sulfobutylether-B-cyclodextrin (SBE--CD)

o Sodium citrate
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o Water for injection

e Procedure:

[e]

Prepare a 10 mM sodium citrate solution and adjust the pH to 6.[6][8]

o

Dissolve 10% (w/v) SBE-B-CD in the sodium citrate buffer.[6][8]

[¢]

Add ONX-0914 to the cyclodextrin solution and mix until fully dissolved to achieve the
desired final concentration.

[¢]

The vehicle control is the 10 mM sodium citrate solution with 10% SBE-(-CD.[6][8]

[e]

Administer the solution subcutaneously at the calculated dose (e.g., 10 mg/kg).[6][8]

3. Pharmacokinetic Study Protocol

e Objective: To determine the pharmacokinetic properties of ONX-0914 following intravenous
and oral administration.[1]

e Animal Model: BALB/c mice.[1]

e Procedure:

[e]

Fast mice overnight with free access to water before drug administration.[1]

o Prepare the ONX-0914 formulation (e.g., 10% DMSO, 10% Tween-80, and 80% double-
distilled water).[1]

o Administer a single dose of ONX-0914 either intravenously (via the tail vein) or orally.[1]

o Collect whole blood samples at various time points post-administration (e.g., 0.08, 0.25,
0.5,1, 2, 4, 6, and 8 hours).[1]

o Process the blood samples (e.g., plasma separation) and analyze the concentration of
ONX-0914 using a validated analytical method (e.g., LC-MS/MS).

Important Considerations
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o TFA Salt: While the cited literature primarily refers to ONX-0914, the TFA salt form may
influence the compound's solubility and the pH of the final formulation. It is crucial to ensure
the final pH of the dosing solution is physiologically compatible.

o Solubility: ONX-0914 has limited aqueous solubility. The choice of vehicle is critical for
achieving the desired concentration and ensuring bioavailability. Formulations containing
DMSO or cyclodextrins have been successfully used.[5][6][8]

o Toxicity: While ONX-0914 is more selective for the immunoproteasome than broader
proteasome inhibitors, off-target effects on the constitutive proteasome can occur at higher
concentrations, potentially leading to toxicity.[3] The maximum tolerated dose (MTD) in mice
has been reported to be 30 mg/kg.[2][4] Careful dose-range-finding studies are
recommended for new models or long-term studies.

o Animal Welfare: All animal experiments should be conducted in accordance with institutional
and national guidelines for animal care and use.[5][9]

Conclusion

This guide provides a comprehensive overview of the in vivo administration of ONX-0914 TFA,
drawing from a range of preclinical studies. By carefully considering the appropriate dosage,
administration route, and formulation, researchers can effectively utilize this selective
immunoproteasome inhibitor to investigate its therapeutic potential in various disease models.
The provided protocols and data tables serve as a valuable starting point for designing and
executing in vivo experiments with ONX-0914 TFA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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